

Technical Support Center: CC-90003 Preclinical Optimization

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Compound of Interest

Compound Name: CC-90003

Cat. No.: B1191724

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Abstract: **CC-90003** is a covalent, irreversible inhibitor of ERK1/2.^[1] While highly potent in vitro, researchers frequently encounter poor systemic exposure (AUC) in rodent models when administering the commercially available free base. This guide addresses the physicochemical barriers (BCS Class II/IV characteristics) and physiological hurdles specific to this compound.

Part 1: Formulation & Solubility Troubleshooting

Q1: I purchased **CC-90003** (Free Base) and it precipitates in my standard vehicle (0.5% MC). How do I solubilize it for oral gavage?

A: The free base of **CC-90003** is practically insoluble in water. Standard aqueous suspensions (like Methylcellulose) often result in poor dissolution rates in the rodent gut, leading to high variability and low

(oral bioavailability).

Recommended Action: You must transition from a simple aqueous suspension to a Co-solvent/Surfactant System or, ideally, convert to a Salt Form if synthesis capabilities exist.

Protocol A: The "Rescue" Vehicle (For Free Base) If you must use the free base, use this high-solubilizing vehicle to prevent precipitation in the syringe.

- Composition: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.
- Preparation Order (Critical):

- Dissolve **CC-90003** completely in DMSO (Stock concentration: ~25 mg/mL).
- Add PEG300 and vortex.
- Add Tween-80 and vortex.
- Slowly add Saline (warm to 37°C) while vortexing.
- Note: This formulation is stable for <4 hours. Dose immediately.

Protocol B: The "Gold Standard" (Salt Conversion) Literature indicates that high-exposure efficacy studies utilized a salt formulation (CC-1B) rather than the free base to achieve bioequivalence at 50–100 mg/kg [1].

- Strategy: If you observe <10% bioavailability with the free base, contact your chemistry team to generate a mesylate or hydrochloride salt form, which significantly improves the dissolution rate in the acidic environment of the stomach.

Q2: My suspension looks milky, but the particle size varies. Does this affect PK?

A: Yes, drastically. For lipophilic kinase inhibitors like **CC-90003**, absorption is dissolution-rate limited. Large particles (>10 µm) will transit the GI tract unabsorbed.

Troubleshooting Steps:

- Micronization: Ensure drug substance is micronized () before adding to the vehicle.
- Top-Down Processing: If you lack micronized powder, use probe sonication (not bath sonication) on the final suspension for 3 cycles of 30 seconds on ice to break up agglomerates.

Part 2: Physiological & Metabolic Barriers

Q3: We achieved solubility, but plasma concentrations are still low. Is it metabolism?

A: It is highly likely. ERK inhibitors are frequent substrates for CYP450 enzymes. In rodents, Cyp3a isoforms (Cyp3a1/2 in rats, Cyp3a11 in mice) are often responsible for rapid first-pass

clearance.

Diagnostic Experiment: The ABT DDI Study To distinguish between poor absorption and rapid metabolism, perform a 1-Aminobenzotriazole (ABT) pre-treatment study.

Group	Pre-treatment (t = -2h)	Treatment (t = 0)	Outcome Interpretation
A (Control)	Vehicle PO	CC-90003 (10 mg/kg PO)	Baseline AUC
B (Test)	ABT (50 mg/kg PO)	CC-90003 (10 mg/kg PO)	If AUC increases >5x: Issue is Metabolism (High Clearance). If AUC is unchanged: Issue is Absorption (Permeability/Solubility).

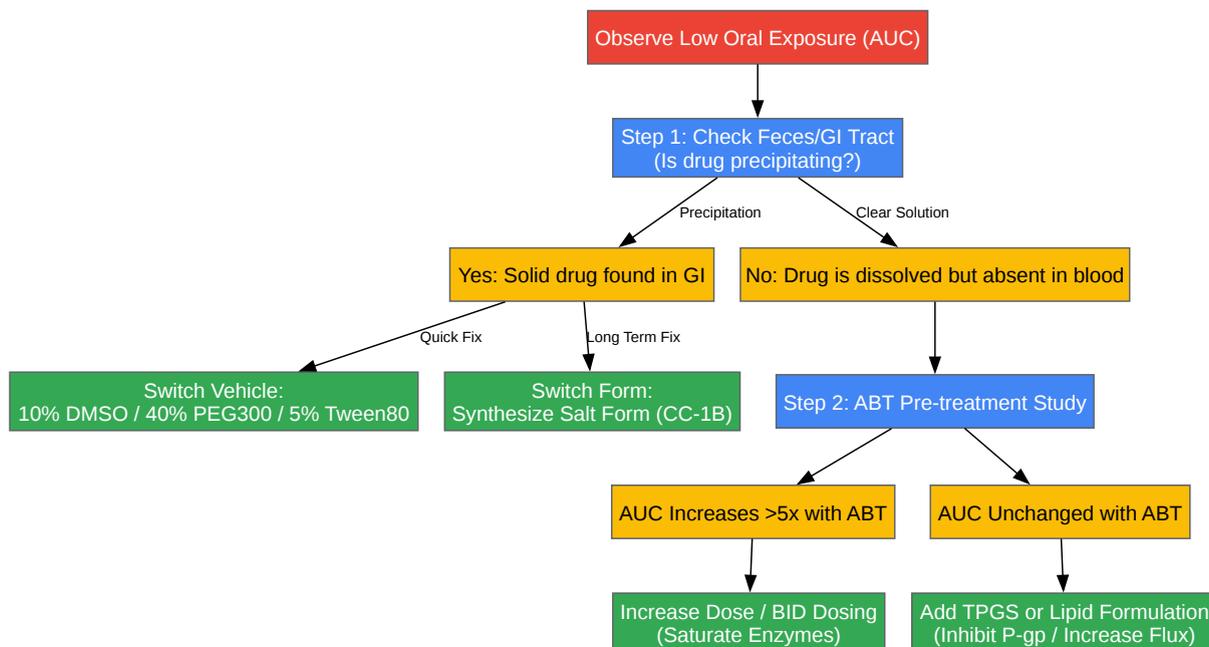
Q4: Does the covalent nature of **CC-90003** affect how I interpret PK data?

A: Yes. **CC-90003** binds covalently to Cys183 (ERK1) and Cys164 (ERK2) [2].

- The Disconnect: Plasma half-life () may be short (hours), but pharmacodynamic (PD) inhibition can persist for days (turnover rate of the protein).
- Action: Do not rely solely on plasma PK. You must measure Target Occupancy in PBMCs or tumor tissue to validate the dosing interval. A low plasma does not necessarily mean loss of efficacy.

Part 3: Visualizing the Optimization Workflow

The following diagram illustrates the decision logic for troubleshooting low exposure.



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Caption: Decision tree for isolating bioavailability failures. Blue nodes represent diagnostic steps; Green nodes represent corrective actions.

Part 4: Standardized PK Protocol for CC-90003

Objective: Determine absolute oral bioavailability (

) and half-life.

1. Animal Prep:

- Species: Male CD-1 Mice (25-30g) or Sprague-Dawley Rats (250-300g).
- Fasting: Overnight fast (8-12h) is mandatory to reduce variability in gastric pH and emptying time.

2. Dosing Groups:

Group	Route	Dose	Vehicle	Purpose
IV	Intravenous	1 mg/kg	5% DMSO / 95% Saline	Define Clearance () & Volume ()
PO	Oral Gavage	10 mg/kg	10% DMSO / 40% PEG300 / 5% Tween80 / 45% Saline	Define Absorption ()

3. Sampling Schedule:

- Timepoints: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours.
- Anticoagulant: K2-EDTA.
- Processing: Centrifuge at 3000g, 4°C, 10 min. Store plasma at -80°C.
- Note: **CC-90003** is stable in plasma, but avoid repeated freeze-thaw cycles.

4. Bioanalysis (LC-MS/MS):

- Column: C18 Reverse Phase.
- Transition: Optimize for parent mass (MW: ~458.44 Da).
- Internal Standard: Diclofenac or generic kinase inhibitor standard.

References

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